molecular formula C30H50O B1681929 Taraxerol CAS No. 127-22-0

Taraxerol

Cat. No.: B1681929
CAS No.: 127-22-0
M. Wt: 426.7 g/mol
InChI Key: GGGUGZHBAOMSFJ-GADYQYKKSA-N
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Description

Taraxerol is a naturally occurring pentacyclic triterpenoid compound.

Mechanism of Action

Target of Action

Taraxerol, a pentacyclic triterpenoid, has been found to interact with several molecular targets. One of its primary targets is the acetylcholinesterase (AChE) enzyme, which it inhibits in a dose-dependent manner . In addition, this compound has been shown to interact with proinflammatory mediators in macrophages, interfering with TAK1 and Akt protein activation .

Mode of Action

This compound’s mode of action involves the downregulation of the expression of proinflammatory mediators in macrophages. This is achieved through the interference of TAK1 and Akt protein activation, thus preventing NF-κB activation from producing various proinflammatory mediators through a cascade effect .

Biochemical Pathways

The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol. The process begins with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene. Squalene is the primary precursor for the synthesis of triterpenoids, including this compound, β-amyrin, and lupeol, which are catalyzed by this compound synthase .

Pharmacokinetics

It’s known that this compound is a natural compound actively produced by some higher plants as part of a defense mechanism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been extensively investigated for its medicinal and pharmacological properties. It has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells, as well as induce G1 phase arrest and apoptosis in these cells . Additionally, this compound has been shown to have anti-inflammatory effects, reducing the expression of proinflammatory mediators .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions that impact the mevalonate pathway . .

Biochemical Analysis

Biochemical Properties

Taraxerol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway . It also exhibits moderate inhibitory properties against PTP1B at concentrations higher than 50 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells as well as induce G1 phase arrest and apoptosis in these cells . It also influences cell function by interacting with many molecular targets, including NF-κB, MAPKs, and COX .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with many molecular targets, including NF-κB, MAPKs, and COX . It also holds the potential to treat type 2 diabetes by acting as a glucose transport activator and as a glycogen synthesis stimulant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study where this compound was synthesized by engineered Saccharomyces cerevisiae, the this compound titer increased to 12.51 mg·l –1 through multiple metabolic engineering strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (2.5–10 mg/kg) inhibited oxidative stress in animal models of ethanol and high-fat diet-induced liver injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol . It also interacts with enzymes such as this compound synthase .

Transport and Distribution

It is known that this compound is chiefly concentrated in the leaves for most taxa .

Subcellular Localization

It is known that the biosynthesis of this compound in plants occurs in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacyclic triterpenoids like taraxerol is challenging. One reported method involves the partial synthesis of 11,12-α-oxidothis compound, an epoxide taraxerene derivative, from α- and β-amyrin. This process includes exposing an ethanolic solution of α- and β-amyrin to summer sunlight for 12 weeks, resulting in a colorless precipitate. Saponification of this precipitate yields 11,12-α-oxidothis compound .

Industrial Production Methods

Industrial production of this compound is limited due to its low content in medicinal plants and the energy-intensive nature of chemical extraction. recent advancements in biotechnology have enabled the production of this compound using recombinant microorganisms. For instance, engineered Saccharomyces cerevisiae strains have been developed to produce this compound with improved yields through metabolic engineering strategies .

Chemical Reactions Analysis

Types of Reactions

Taraxerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from the chemical reactions of this compound include oxidized derivatives, such as 11,12-α-oxidothis compound, and reduced forms that retain the core pentacyclic structure. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

    Chemistry: Taraxerol serves as a valuable precursor for synthesizing other triterpenoid compounds with diverse biological activities.

    Biology: It plays a role in plant defense mechanisms and has been studied for its ecological significance.

    Medicine: this compound exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties. .

    Industry: The compound’s potential as a natural product for drug development has garnered significant attention.

Comparison with Similar Compounds

Taraxerol is structurally similar to other pentacyclic triterpenoids, such as β-amyrin and lupeol. it possesses unique properties that distinguish it from these compounds:

    β-Amyrin: Like this compound, β-amyrin is a naturally occurring triterpenoid found in various plants. Both compounds share similar biosynthetic pathways and exhibit anti-inflammatory properties.

    Lupeol: Lupeol is another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.

Conclusion

This compound is a versatile pentacyclic triterpenoid with significant potential in various scientific fields. Its unique chemical structure, diverse biological activities, and promising therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24-,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGUGZHBAOMSFJ-GADYQYKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026552
Record name Taraxerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-22-0
Record name Taraxerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taraxerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taraxerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARAXEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A32778O852
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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